Lipophilicity Differentiation: Target Compound Is More Hydrophilic by ~2.8 LogP Units Compared to the Methanesulfonamide Analog
The target compound exhibits a measured LogP of -1.136, as reported by the vendor Leyan . In contrast, the structurally related N-[dimethyl(oxo)-λ6-sulfanylidene]methanesulfonamide (CAS 70355-69-0), which retains the dimethyl sulfoximine core but replaces the piperazine-1-sulfonyl group with a methanesulfonamide, has a reported LogP of +1.62 . This represents a ΔLogP of approximately -2.76 log units, corresponding to a ~575-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.136 (predicted/calculated, source: Leyan vendor datasheet) |
| Comparator Or Baseline | N-[dimethyl(oxo)-λ6-sulfanylidene]methanesulfonamide (CAS 70355-69-0): LogP = +1.62 (source: Chemsrc) |
| Quantified Difference | ΔLogP ≈ -2.76 (target more hydrophilic by ~575-fold in partition coefficient) |
| Conditions | Predicted/calculated logP values from vendor and database entries; experimental confirmation recommended |
Why This Matters
A 2.76 log unit difference in lipophilicity profoundly affects aqueous solubility and passive membrane permeability, making the target compound substantially more suitable for applications requiring high aqueous solubility such as fragment-based screening or hydrophilic linker design, while the methanesulfonamide analog would partition preferentially into lipid phases.
